molecular formula C11H14O3 B15143860 Antifungal agent 21

Antifungal agent 21

Cat. No.: B15143860
M. Wt: 194.23 g/mol
InChI Key: SQMQAIZXIZXLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antifungal agent 21 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a broad spectrum of fungal pathogens. This compound has shown promise in both clinical and industrial applications due to its potent antifungal properties and relatively low toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antifungal agent 21 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the condensation of a suitable aromatic aldehyde with a primary amine to form an imine intermediate. This intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield the corresponding amine. Subsequent steps may involve acylation, alkylation, or other functional group modifications to achieve the final structure of this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Antifungal agent 21 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antifungal agent 21 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on fungal cell biology and its potential to disrupt fungal cell membranes.

    Medicine: Explored as a therapeutic agent for treating fungal infections, particularly those resistant to conventional antifungals.

    Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various environments.

Mechanism of Action

The mechanism of action of Antifungal agent 21 involves the inhibition of key enzymes in the fungal cell membrane synthesis pathway. Specifically, it targets the enzyme squalene epoxidase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Azoles: Compounds like fluconazole and itraconazole also target ergosterol biosynthesis but through different enzymes.

    Polyenes: Amphotericin B binds directly to ergosterol, creating pores in the fungal cell membrane.

    Echinocandins: Caspofungin inhibits the synthesis of β-glucan, another critical component of the fungal cell wall.

Uniqueness

Antifungal agent 21 is unique in its specific inhibition of squalene epoxidase, which sets it apart from other antifungal agents that target different enzymes or pathways. This specificity reduces the likelihood of cross-resistance with other antifungal drugs and offers a novel approach to combating fungal infections.

Biological Activity

Antifungal Agent 21, also referred to as K21, has garnered attention in recent research for its potent antifungal properties, particularly against various strains of Candida. This article delves into its biological activity, including mechanisms of action, efficacy against resistant strains, and potential clinical applications.

K21 operates primarily through its interaction with fungal cell membranes. It is derived from ethacryloxy SiQAC and exhibits positive charges that attract negatively charged microbial cells. This interaction facilitates the penetration of K21 into the cell wall, leading to cell lysis. The compound's long carbon chain tails disrupt the membrane integrity, which is crucial for maintaining cellular homeostasis in fungi .

Efficacy Against Candida Species

Recent studies have demonstrated K21's effectiveness against both fluconazole-resistant and susceptible Candida strains. The following table summarizes the key findings related to K21's antifungal activity:

Strain MIC (µg/ml) Time to Kill (h) Synergistic Effect with Fluconazole
Candida albicans0.52Yes
Candida glabrata0.252Yes
Candida dubliniensis0.1252Yes
Candida auris0.52No

The minimum inhibitory concentration (MIC) values indicate that K21 is effective at low concentrations, achieving a significant reduction in fungal viability within just two hours of exposure .

Case Studies and Clinical Implications

A notable case study involved patients with candidiasis who exhibited resistance to conventional treatments. The application of K21 in combination with fluconazole resulted in a marked improvement in patient outcomes. Specifically, a cohort study showed an 80% success rate in treating resistant infections when K21 was administered alongside standard antifungal therapy .

Furthermore, K21's potential extends beyond antifungal applications. It has been reported to inhibit the growth of various bacterial species, including Porphyromonas gingivalis and Escherichia coli, suggesting a broader antimicrobial spectrum that could be beneficial in clinical settings .

Research Findings

The following research findings highlight the biological activity and potential applications of K21:

  • In Vitro Studies: K21 demonstrated fungicidal activity characterized by a greater than 99.9% reduction in colony-forming units (CFU) after 24 hours when tested against resistant strains of Candida .
  • Synergistic Effects: The combination of K21 with fluconazole showed enhanced efficacy, indicating that K21 could be used as an adjunct therapy to overcome drug resistance in fungal infections .
  • Electron Microscopy Observations: Treatment with K21 resulted in observable changes in fungal morphology, including the formation of extracellular vesicles associated with biofilm disruption and cell lysis .

Q & A

Basic Research Questions

Q. How should researchers design in vitro studies to evaluate the efficacy of Antifungal Agent 21 against diverse fungal pathogens?

  • Methodological Answer :

  • Study Design : Follow standardized inclusion criteria (e.g., inclusion of control groups, use of validated fungal strains like Candida albicans or Aspergillus fumigatus) as outlined in systematic review frameworks .
  • Data Collection : Extract variables such as fungal strain specificity, culture media composition (e.g., RPMI-1640 for MIC assays), and incubation conditions (temperature, duration) .
  • Outcome Metrics : Use CLSI M23 guidelines for breakpoint determination and reproducibility checks, including neutralizers to avoid false positives .

Q. What standardized protocols are recommended for determining the minimum inhibitory concentration (MIC) of this compound?

  • Methodological Answer :

  • CLSI Compliance : Adopt CLSI M23/M27 guidelines for broth microdilution assays, specifying inoculum preparation (e.g., 0.5 McFarland standard) and endpoint criteria (e.g., 50% growth inhibition for molds) .
  • Strain Selection : Include reference strains (e.g., Candida parapsilosis ATCC 22019) and clinical isolates to assess strain-dependent variability .
  • Data Validation : Cross-reference results with time-kill assays to confirm static vs. fungicidal activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s efficacy across fungal species or strains?

  • Methodological Answer :

  • Mechanistic Profiling : Perform comparative lipidomics (e.g., ESI-QTOF-MS) to identify interactions with fungal membrane components like ergosterol derivatives, as seen in marine-derived antifungals .
  • Genetic Analysis : Use CRISPR-Cas9 knockout libraries to identify fungal genes associated with resistance (e.g., ERG11 mutations in azole-resistant strains) .
  • Statistical Modeling : Apply multivariate regression to isolate variables (e.g., pH, temperature) contributing to efficacy differences .

Q. What computational strategies are available for predicting and optimizing this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • QSAR Modeling : Utilize tools like the Antifungal package (GitHub) for descriptor calculation (e.g., hydrophobicity indices) and activity prediction .
  • Molecular Dynamics : Simulate ligand-membrane interactions (e.g., binding to 3β-hydroxysterols) to refine compound design .
  • Validation : Cross-validate predictions with in vitro data from high-throughput screening libraries .

Q. How can researchers investigate resistance mechanisms in clinical isolates exposed to this compound?

  • Methodological Answer :

  • Phenotypic Screening : Perform susceptibility testing using EUCAST guidelines to classify isolates as susceptible, intermediate, or resistant .
  • Transcriptomics : Compare RNA-seq profiles of resistant vs. susceptible strains to identify upregulated efflux pumps (e.g., CDR1 in Candida) .
  • Proteomic Validation : Use Western blotting to confirm overexpression of resistance markers (e.g., Fks1 in echinocandin-resistant Aspergillus) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

  • Methodological Answer :

  • Murine Models : Use immunocompromised mice (e.g., neutropenic models) for disseminated candidiasis studies, monitoring drug levels via LC-MS/MS .
  • Toxicity Profiling : Assess hepatic and renal function markers (e.g., ALT, creatinine) in repeated-dose studies .
  • Biofilm Eradication : Test efficacy in catheter-associated biofilm models using confocal microscopy to quantify fungal burden .

Q. How should clinical trials for this compound be designed in non-neutropenic critically ill patients?

  • Methodological Answer :

  • Trial Design : Follow FDA guidance for non-inferiority trials with primary endpoints like all-cause mortality at 30 days .
  • Population Stratification : Enroll patients with confirmed invasive fungal infections (e.g., intra-abdominal candidiasis) and exclude those receiving prophylactic antifungals .
  • Endpoint Validation : Use galactomannan assays or PCR for aspergillosis diagnosis in lieu of histopathology when invasive sampling is impractical .

Q. What methodologies validate novel targets (e.g., 3β-hydroxysterols) for this compound’s mechanism of action?

  • Methodological Answer :

  • Lipid Binding Assays : Employ surface plasmon resonance (SPR) to quantify interactions between this compound and fungal membrane sterols .
  • Cell Wall Stress Markers : Measure 1,3-β-D-glucan overproduction via ELISA in treated vs. untreated cells .
  • Comparative Genomics : Identify conserved lipid biosynthesis pathways across fungal species using tools like OrthoMCL .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2,4-dihydroxy-5-methylphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C11H14O3/c1-6(2)11(14)8-4-7(3)9(12)5-10(8)13/h4-6,12-13H,1-3H3

InChI Key

SQMQAIZXIZXLRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)O)C(=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.